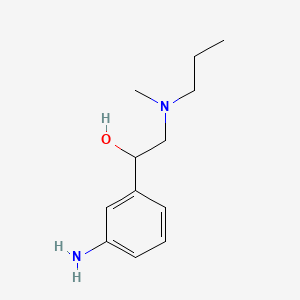
alpha-(m-Aminophenyl)-beta-methylpropylaminoethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
alpha-(m-Aminophenyl)-beta-methylpropylaminoethanol: is an organic compound with the molecular formula C14H24N2O It is characterized by the presence of an amino group attached to a phenyl ring, a methyl group, and an aminoethanol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of alpha-(m-Aminophenyl)-beta-methylpropylaminoethanol typically involves the reaction of m-aminophenyl derivatives with beta-methylpropylamine under controlled conditions. The reaction is often carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the amino group may be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminium hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products:
Oxidation: Nitro or nitroso derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Acts as a ligand in coordination chemistry.
Biology:
- Investigated for its potential role in biochemical pathways and interactions with biological molecules.
Medicine:
- Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry:
- Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of alpha-(m-Aminophenyl)-beta-methylpropylaminoethanol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing various biochemical pathways. The compound may also act as a ligand, binding to metal ions and affecting their reactivity and function.
Vergleich Mit ähnlichen Verbindungen
- alpha-(m-Aminophenyl)-beta-methylpentylaminoethanol
- alpha-(m-Aminophenyl)-beta-isopropylmethylaminoethanol
- 7-amino-4-methylcoumarin
Comparison:
- alpha-(m-Aminophenyl)-beta-methylpropylaminoethanol is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties.
- Compared to similar compounds, it may exhibit different reactivity and interaction profiles, making it suitable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
105838-77-5 |
|---|---|
Molekularformel |
C12H20N2O |
Molekulargewicht |
208.30 g/mol |
IUPAC-Name |
1-(3-aminophenyl)-2-[methyl(propyl)amino]ethanol |
InChI |
InChI=1S/C12H20N2O/c1-3-7-14(2)9-12(15)10-5-4-6-11(13)8-10/h4-6,8,12,15H,3,7,9,13H2,1-2H3 |
InChI-Schlüssel |
GGRSNVCPKUTJON-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN(C)CC(C1=CC(=CC=C1)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















